(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine
Overview
Description
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine (TFMFE) is a fluorinated amine compound with a diverse range of applications in the fields of chemical synthesis, scientific research, and laboratory experiments. TFMFE has a unique combination of physical and chemical properties that make it a valuable tool for a variety of applications.
Scientific Research Applications
Synthesis and Structural Modification
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine has been explored in various contexts related to its synthesis, chemical structure, and reactivity. The synthesis of related fluorine-containing intermediates has been a focal point, with efforts to develop practical and scalable methods. For instance, Qiu et al. (2009) detailed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceutical materials, highlighting challenges and solutions in the synthesis process of fluorine-containing compounds Qiu et al., 2009.
Anticancer Compound Development
In the realm of medicinal chemistry, structural modifications of molecules like (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine are crucial for developing potent anticancer agents. Liew et al. (2020) emphasized the significance of various functional groups, including fluoro and methoxy, in designing molecules with enhanced anticancer properties. The review discussed how different substituents and their positioning can profoundly impact the compound's anticancer activities Liew et al., 2020.
Fluoroalkylation in Aqueous Media
The fluoroalkylation reactions, including those involving molecules similar to (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine , have been studied extensively due to their significance in pharmaceuticals and agrochemicals. Song et al. (2018) provided a comprehensive review of fluoroalkylation reactions in aqueous media, discussing the environmental implications and the development of mild, environment-friendly methods for incorporating fluorinated groups into target molecules Song et al., 2018.
Fluoropolymers and Environmental Concerns
The application and environmental concerns of fluoropolymers, which share some chemical features with (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine , have been critically reviewed. Henry et al. (2018) discussed the distinct properties of fluoropolymers and argued for their classification as "polymers of low concern" due to their negligible residual monomer content, practical insolubility in water, and non-bioavailability Henry et al., 2018.
Safety And Hazards
properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLGVMVNOAINFF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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